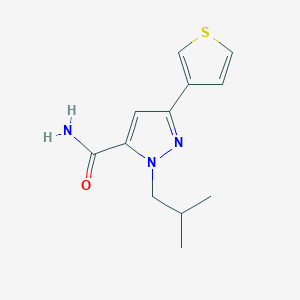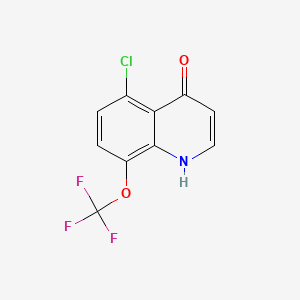
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline core. One common method involves the reaction of 5-chloroquinolin-4(1H)-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, leading to various derivatives with altered electronic properties.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit various biological targets.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of novel drugs with improved potency and selectivity.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Comparison: Compared to similar compounds, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one stands out due to its trifluoromethoxy group. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity. The presence of the chloro group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H5ClF3NO2 |
|---|---|
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-2-7(17-10(12,13)14)9-8(5)6(16)3-4-15-9/h1-4H,(H,15,16) |
InChI-Schlüssel |
NCPLWJFYAKFLBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=O)C=CNC2=C1OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
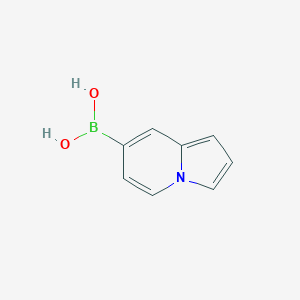

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
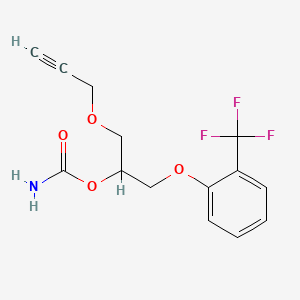
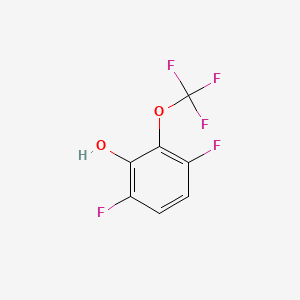
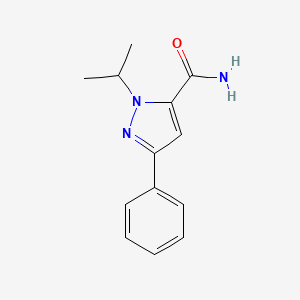
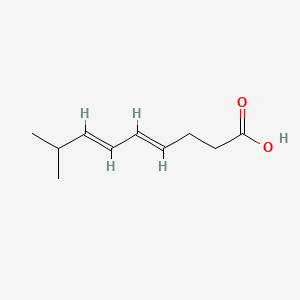
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

